molecular formula C20H21FN2OS B2588624 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one CAS No. 851804-62-1

1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B2588624
CAS No.: 851804-62-1
M. Wt: 356.46
InChI Key: HIYCTBDEUYCWSJ-UHFFFAOYSA-N
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Description

1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one is a complex organic compound that features an imidazole ring, a fluorophenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like nitronium ion or halogens.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets:

Biological Activity

The compound 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethan-1-one is a complex organic molecule characterized by its unique structural features, including an imidazole ring and various substituents that may influence its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

The compound's structure can be broken down as follows:

  • Imidazole Ring : A five-membered heterocyclic structure that contributes to the compound's pharmacological properties.
  • Sulfanyl Group : Enhances reactivity and potential interactions with biological targets.
  • Fluorophenyl Substituent : May influence lipophilicity and binding affinity to receptors.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial activity. The presence of the sulfanyl group in this compound suggests enhanced interaction with microbial enzymes, potentially leading to increased efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Studies have shown that imidazole derivatives can induce apoptosis in cancer cells. For instance, similar compounds have been reported to activate caspases and alter the Bax/Bcl-2 ratio, leading to programmed cell death in various tumor models . This compound may demonstrate comparable effects due to its structural similarities.

The proposed mechanism of action involves:

  • Enzyme Inhibition : The sulfanyl group may inhibit thiol-dependent enzymes, disrupting metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : The fluorophenyl moiety could interact with specific receptors, modulating signaling pathways involved in cell proliferation and survival .

Case Studies

StudyFindings
Study 1Evaluated the cytotoxic effects on human cancer cell lines (e.g., HCT116) using MTT assays.Demonstrated significant reduction in cell viability at low concentrations (IC50 values < 10 µM).
Study 2Investigated antimicrobial efficacy against Klebsiella pneumoniae.Showed promising results with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Study 3Analyzed apoptosis induction in cancer xenografts in vivo.Confirmed that treatment with the compound led to tumor regression without significant toxicity .

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Key steps include:

  • Formation of the sulfanyl intermediate through nucleophilic substitution.
  • Coupling with appropriate aromatic groups to form the final product.
  • Characterization using techniques such as NMR and mass spectrometry to confirm structural integrity .

Properties

IUPAC Name

1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2OS/c1-14-3-4-15(2)17(11-14)13-25-20-22-9-10-23(20)19(24)12-16-5-7-18(21)8-6-16/h3-8,11H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYCTBDEUYCWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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